2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This compound features a quinazolinone core structure, which is a fused heterocyclic system containing nitrogen atoms. Quinazolinones are significant in medicinal chemistry due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
Target of Action
Similar compounds have shown prominent activity against fungal strains and have been tested for their cytotoxicity against A549 and HeLa cells .
Mode of Action
It’s known that similar compounds have demonstrated antimicrobial activity . The most potent compound in a similar series showed inhibition zones and MICs against all tested strains .
Biochemical Pathways
Similar compounds have shown to bind effectively to the active site of the target human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions .
Pharmacokinetics
The compound’s molecular formula is c10h9n3o2s, and it has an average mass of 235262 Da .
Result of Action
Similar compounds have shown good to moderate activity against a549 and hela cells .
Action Environment
The action of 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can be influenced by environmental factors. For instance, the synthesis of similar compounds has been developed as an eco-friendly procedure, employing water as a solvent . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental conditions such as the solvent used in its synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can be achieved through a multi-step process. One common method involves the reaction of phthalic anhydride with anilines and anthranilamide in water without any catalyst. This one-pot, eco-friendly, three-component synthesis is simple to set up and provides excellent yields . The reaction conditions typically involve heating the mixture in water, which acts as a green solvent, making the process environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. The use of water as a solvent and the absence of a catalyst make this method suitable for large-scale production. The reaction can be carried out in large reactors with controlled temperature and stirring to ensure uniform mixing and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other quinazolinone derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides: These compounds share a similar quinazolinone core and exhibit comparable biological activities.
2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones: These compounds also contain the quinazolinone structure and have been studied for their antimicrobial and anti-HIV activities.
Uniqueness
2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is unique due to its specific sulfanylacetamide moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c11-8(14)5-16-10-12-7-4-2-1-3-6(7)9(15)13-10/h1-4H,5H2,(H2,11,14)(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSEYIOTIYEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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